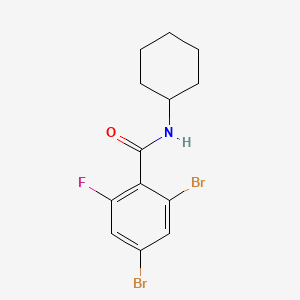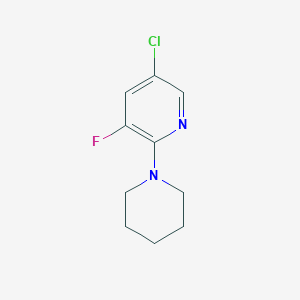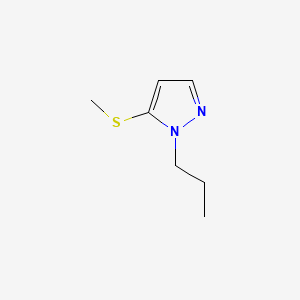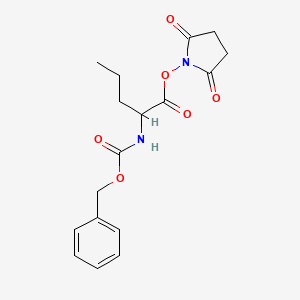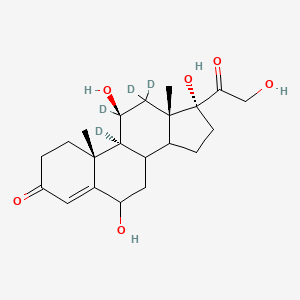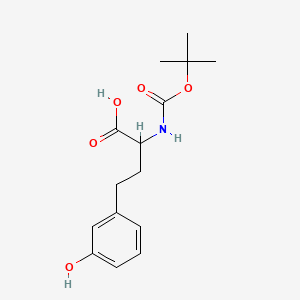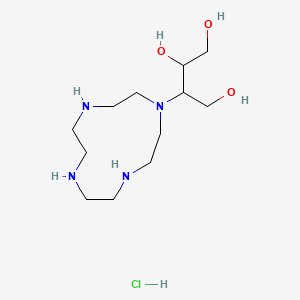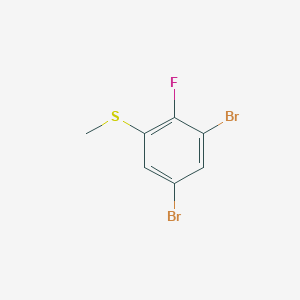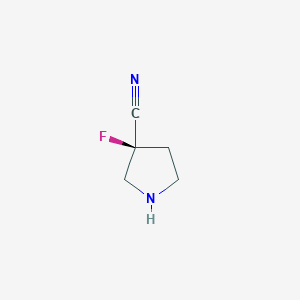![molecular formula C34H45Br2N5S3 B14770708 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound that contains a DPP (diketopyrrolopyrrole) moiety. This compound is known for its applications in organic semiconductors, particularly in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves the Stille Coupling polymerization method. This method uses 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and 5,5’-di(thiophen-2-yl)-2,2’-biselenophene as starting materials .
Industrial Production Methods: Industrial production of this compound involves high-purity monomer synthesis, which is crucial for optimizing the performance of organic semiconductors. The process ensures that the compound has a purity of over 98%, which is essential for its application in OFETs and OPVs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include bromine, thiophene, and various catalysts that facilitate the Stille Coupling polymerization. The reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are high-mobility p-type polymers, which are used in the fabrication of thin-film transistors and other semiconductor devices .
Applications De Recherche Scientifique
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:
- Chemistry : Used as a building block for synthesizing complex organic semiconductors.
- Biology : Investigated for its potential in bioelectronics.
- Medicine : Explored for its use in drug delivery systems.
- Industry : Utilized in the production of high-performance OFETs and OPVs .
Mécanisme D'action
The mechanism of action of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves its strong acceptor unit, which has a planar conjugated bicyclic structure. This structure engages in stronger π–π interactions, allowing for the tuning of the band-gap and energy levels of polymer organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness: What sets 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of a DPP moiety with long alkyl chains, which enhances its solubility and crystallization capacity. This makes it particularly effective in the development of high-performance organic semiconductors .
Propriétés
Formule moléculaire |
C34H45Br2N5S3 |
|---|---|
Poids moléculaire |
779.8 g/mol |
Nom IUPAC |
2,8-bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C34H45Br2N5S3/c1-3-5-7-9-11-12-14-16-18-24(17-15-13-10-8-6-4-2)23-41-37-31-29(25-19-21-27(35)42-25)33-34(40-44-39-33)30(32(31)38-41)26-20-22-28(36)43-26/h19-22,24H,3-18,23H2,1-2H3 |
Clé InChI |
VMZJFNWDRAGXDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C3C(=C(C2=N1)C4=CC=C(S4)Br)N=S=N3)C5=CC=C(S5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
